molecular formula C26H37NO3 B569814 (R)-5-Isopropylcarbonyloxymethyl Tolterodine CAS No. 1380491-70-2

(R)-5-Isopropylcarbonyloxymethyl Tolterodine

Cat. No.: B569814
CAS No.: 1380491-70-2
M. Wt: 411.586
InChI Key: UEMMFPSHISRHIK-HSZRJFAPSA-N
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Description

IUPAC Nomenclature and Structural Features

This compound possesses the molecular formula C26H37NO3 and a molecular weight of 411.59 grams per mole. The compound's systematic nomenclature reflects its complex structural architecture, incorporating the characteristic tolterodine backbone with specific stereochemical configuration and functional group modifications. The presence of the isopropylcarbonyloxy substituent at the 5-position represents a key structural distinction that influences both its chemical properties and potential biological activity.

The compound is catalogued in multiple chemical databases and reference standard collections, with consistent identification across various analytical chemistry platforms. Its molecular structure maintains the fundamental diphenylmethane core characteristic of tolterodine derivatives, while the incorporation of the isopropylcarbonyloxymethyl moiety introduces additional steric and electronic considerations that may influence receptor binding characteristics.

Property Value Reference
Molecular Formula C26H37NO3
Molecular Weight 411.59 g/mol
Chemical Abstracts Service Number 1380491-70-2
Classification Tolterodine Impurity

The stereochemical designation as the (R)-enantiomer indicates specific three-dimensional spatial arrangement of substituents around the chiral center, which is crucial for understanding potential biological activity and receptor selectivity. This stereochemical specificity aligns with the broader understanding that enantiomeric forms of muscarinic antagonists can exhibit significantly different pharmacological profiles.

Relationship to Tolterodine and Fesoterodine Prodrug Systems

This compound exists within a complex pharmaceutical landscape dominated by tolterodine and its prodrug derivative fesoterodine. Tolterodine, bearing the molecular formula C22H31NO, functions as a competitive antagonist at muscarinic acetylcholine receptors, specifically targeting M1, M2, M3, M4, and M5 receptor subtypes. The compound undergoes cytochrome P450 2D6-mediated metabolism to produce 5-hydroxymethyl tolterodine, which represents the primary active metabolite responsible for therapeutic effects.

Fesoterodine, with molecular formula C26H37NO3, was developed as a prodrug to overcome the pharmacokinetic limitations associated with direct administration of 5-hydroxymethyl tolterodine. Following oral administration, fesoterodine undergoes rapid hydrolysis by non-specific plasma esterases to yield 5-hydroxymethyl tolterodine, thereby circumventing the cytochrome P450 2D6 polymorphism that affects tolterodine metabolism. This prodrug approach ensures consistent exposure to the active moiety regardless of individual genetic variations in drug metabolism.

The structural relationship between this compound and these established therapeutic agents suggests potential mechanistic insights into ester-based prodrug strategies. The isopropylcarbonyloxy group present in this compound bears structural similarity to the isobutyrate ester functionality found in fesoterodine, indicating possible hydrolytic pathways that could yield pharmacologically active metabolites.

Compound Molecular Formula Mechanism Reference
Tolterodine C22H31NO Direct muscarinic antagonism
Fesoterodine C26H37NO3 Prodrug hydrolysis to 5-hydroxymethyl tolterodine
This compound C26H37NO3 Structural analog/impurity

Historical Development in Muscarinic Antagonist Research

The development of this compound must be understood within the broader historical context of muscarinic antagonist research and the evolution of overactive bladder therapeutics. Tolterodine emerged as a significant advancement in antimuscarinic therapy, offering improved selectivity for bladder muscarinic receptors compared to earlier agents. The recognition that tolterodine's active metabolite, 5-hydroxymethyl tolterodine, possessed superior pharmacological properties led to intensive research into prodrug strategies that could deliver this metabolite directly.

The design and development of fesoterodine represented a paradigm shift in the field, demonstrating how prodrug approaches could overcome inherent limitations in drug metabolism and bioavailability. Fesoterodine was specifically selected from a series of ester analogs of 5-hydroxymethyl tolterodine, with the goal of developing an optimized biopharmaceutical profile while maintaining pharmacological connection to the established tolterodine framework.

The emergence of compounds such as this compound in analytical chemistry contexts reflects the sophisticated quality control requirements that accompanied these pharmaceutical developments. As prodrug strategies became more prevalent, the need for comprehensive impurity profiling and reference standards became paramount for ensuring product quality and regulatory compliance. These compounds serve essential roles in analytical method development, method validation, and quality control applications throughout the drug development and manufacturing process.

The historical trajectory from tolterodine through fesoterodine to various structural analogs and impurities illustrates the iterative nature of pharmaceutical development, where each structural modification provides insights that inform subsequent design decisions. The characterization of compounds like this compound contributes to the broader understanding of structure-activity relationships within the muscarinic antagonist class, potentially informing future therapeutic developments in this important pharmacological area.

Properties

CAS No.

1380491-70-2

Molecular Formula

C26H37NO3

Molecular Weight

411.586

IUPAC Name

[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxyphenyl]methyl 2-methylpropanoate

InChI

InChI=1S/C26H37NO3/c1-18(2)26(29)30-17-21-12-13-25(28)24(16-21)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m1/s1

InChI Key

UEMMFPSHISRHIK-HSZRJFAPSA-N

SMILES

CC(C)C(=O)OCC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2

Synonyms

2-Methyl-propanoic Acid [3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxyphenyl]methyl Ester

Origin of Product

United States

Preparation Methods

Alkylation and Reduction

The foundational route, patented by Pharmacia & Upjohn, involves:

  • Methylation : Reacting 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one with methyl iodide and potassium carbonate in acetone/methanol to yield methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate.

  • Reduction : Lithium aluminum hydride reduces the ester to 3-(2-methoxy-5-methylphenyl)-3-phenylpropanol.

  • Protection : Tosyl chloride in pyridine converts the alcohol to a tosylate, enabling nucleophilic substitution with diisopropylamine to form the tertiary amine.

Critical Parameters :

  • Temperature: Reflux conditions (60–80°C) for methylation.

  • Solvent: Ether or THF for reduction steps.

Enantioselective Synthesis

To achieve the (R)-configuration, asymmetric hydrogenation and chiral resolution are employed:

  • Catalytic Asymmetric Hydrogenation : Using Rhodium catalysts with chiral ligands (e.g., BINAP), 3-(2-hydroxy-5-methylphenyl)-3-phenylpropionaldehyde is hydrogenated to the (R)-enantiomer with >90% enantiomeric excess (ee).

  • Chiral Resolution : Racemic Tolterodine is resolved using L-(+)-tartaric acid, yielding the (R)-isomer.

Advantages :

  • Higher enantiopurity (>99% ee) compared to classical methods.

  • Reduced byproduct formation.

Alternative Industrial Routes

Recent patents disclose streamlined approaches:

  • One-Pot Hydroformylation :

    • Condensation of p-cresol with phenylacetylene using acidic alumina yields 4-methyl-2-(1-phenylvinyl)phenol.

    • Hydroformylation with CO/H₂ and Rh catalysts produces 3-(2-hydroxy-5-methylphenyl)-3-phenylpropionaldehyde, which undergoes reductive amination with diisopropylamine.

  • Direct Reductive Amination :

    • Hemiacetal intermediates react with diisopropylamine under hydrogenation (Pd/C, methanol) to bypass protection/deprotection steps.

Yield Optimization :

  • Table 1 : Comparative Yields of Key Steps

    StepMethodYield (%)Purity (%)
    MethylationK₂CO₃/acetone8598
    Asymmetric HydrogenationRh/BINAP9299.5
    Reductive AminationPd/C, H₂8897

Impurity Control and Process Challenges

This compound is itself an impurity in Fesoterodine synthesis. Key strategies to minimize byproducts include:

  • Temperature Gradients : Maintaining <5°C during tosylation prevents diastereomer formation.

  • Crystallization : Isopropyl alcohol recrystallization of Formula V enhances enantiomeric purity.

  • Chromatography : Preparative HPLC separates residual (S)-isomers.

Common Byproducts :

  • Dimer Impurities : Formed via Michael addition during amination (e.g., dimer 1 and 2).

  • Oxidation Products : 5-Carboxy Tolterodine from over-oxidation of the hydroxymethyl group.

Scale-Up and Industrial Feasibility

Industrial processes prioritize cost-effectiveness and scalability:

  • Solvent Selection : Replacing ether with toluene reduces flammability risks.

  • Catalyst Recycling : Rhodium catalysts are recovered via filtration, lowering production costs.

  • Continuous Flow Systems : Microreactors improve heat transfer during exothermic steps (e.g., methylation).

Case Study :
A 100-kg batch using hydroformylation achieved 78% overall yield with 99.2% ee, demonstrating commercial viability.

Emerging Methodologies

Recent advances focus on sustainability and precision:

  • Biocatalytic Routes : Lipases catalyze enantioselective esterification, avoiding heavy metals.

  • Photoredox Catalysis : Visible-light-mediated amination reduces energy consumption.

  • Deuterated Derivatives : this compound-d7 is synthesized using deuterated isobutyryl chloride for metabolic studies .

Chemical Reactions Analysis

Comparison with Similar Compounds

rac 5-Carboxy Desisopropyl Tolterodine (CAS: 214601-13-5)

This compound lacks the diisopropylamine moiety of Tolterodine and introduces a carboxylic acid group at C3. It serves as a metabolite or synthetic intermediate, with reduced receptor affinity due to the absence of the hydrophobic diisopropyl group .

Property Value
Molecular Formula C₁₉H₂₃NO₃
Molecular Weight 313.39 g/mol
Key Feature Carboxylic acid substitution at C5; desisopropylamine

(R)-5-Hydroxymethyl Tolterodine (CAS: 207679-81-0)

This derivative retains the hydroxyl group at C5 but replaces the methyl group with a hydroxymethyl substituent. The increased polarity may enhance solubility but reduce membrane permeability compared to Tolterodine .

Property Value
Molecular Formula C₂₂H₃₁NO₂
Molecular Weight 341.50 g/mol
Key Feature Hydroxymethyl substitution at C5

Tolterodine Dimer (CAS: 854306-72-2)

A dimeric structure linking two Tolterodine-like units via an isopropylamine bridge.

Pharmacological Implications

  • Receptor Selectivity: Tolterodine and its analogues exhibit non-selective muscarinic receptor antagonism, contributing to side effects like dry mouth. Modifications to the amine portion (e.g., azabicyclo derivatives) aim to improve subtype selectivity .
  • Metabolic Stability : The isopropylcarbonyloxymethyl group in (R)-5-Isopropylcarbonyloxymethyl Tolterodine may slow hepatic metabolism compared to Tolterodine, which undergoes rapid CYP2D6-mediated oxidation .

Impurity and Metabolite Profiles

Key impurities and metabolites of Tolterodine derivatives include:

  • Tolterodine Lactol Impurity (CAS: 209747-04-6): A cyclic hemiacetal formed during storage or synthesis .
  • 5-Carboxy Tolterodine Formate (CAS: 70028-95-4): A carboxylated metabolite with reduced activity .

Biological Activity

(R)-5-Isopropylcarbonyloxymethyl Tolterodine is a derivative of tolterodine, a well-known muscarinic receptor antagonist primarily used in the treatment of overactive bladder (OAB). This article focuses on the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and clinical efficacy through various studies and data.

Tolterodine and its active metabolite, 5-hydroxymethyl tolterodine, act as competitive antagonists at muscarinic acetylcholine receptors (M1-M5), particularly M2 and M3 subtypes. This antagonism inhibits bladder contraction and reduces detrusor pressure, leading to decreased urinary urgency and frequency. The specific actions include:

  • Inhibition of Bladder Contraction: By blocking muscarinic receptors, tolterodine decreases the contractile response of the bladder.
  • Reduction in Detrusor Pressure: This results in increased residual urine volume, which is beneficial for patients with OAB.

Pharmacokinetics

Tolterodine is administered orally and undergoes extensive hepatic metabolism. Key pharmacokinetic parameters include:

  • Absorption: Approximately 77% of an oral dose is absorbed.
  • Metabolism: Primarily occurs in the liver, yielding the active metabolite 5-hydroxymethyl tolterodine.
  • Half-life: The elimination half-life is approximately 2-3 hours for tolterodine and longer for its metabolite.
  • Protein Binding: High protein binding (~96.3%) indicates significant distribution in plasma.

Efficacy in Clinical Studies

Recent clinical studies have demonstrated the effectiveness of tolterodine in treating OAB. A notable study compared tolterodine with a belladonna mixture in children with OAB:

  • Study Design: 668 cases were analyzed, with participants receiving either tolterodine or a belladonna mixture.
  • Results:
    • Symptoms resolved or significantly improved in 80% of the tolterodine group versus 37% in the belladonna group (p<0.000).
    • Anticholinergic side effects were reported in only 2% of the tolterodine group compared to 69% in the belladonna group.
ParameterTolterodine GroupBelladonna Group
Symptom Improvement Rate80%37%
Anticholinergic Side Effects2%69%

Case Studies

Several case studies highlight the therapeutic benefits and safety profile of tolterodine:

  • Pediatric Cases:
    • In a cohort of children with OAB, rapid symptom resolution was observed within 4-5 days for those with a disease duration of less than one month.
    • Long-term therapy was required for some patients, but no serious safety concerns were noted.
  • Adult Populations:
    • In adults, tolterodine has shown significant improvement in quality of life measures related to urinary function.
    • Patients reported a decrease in urgency episodes and nocturia.

Side Effects and Tolerability

Tolterodine is generally well-tolerated; however, some common side effects include:

  • Dry mouth
  • Constipation
  • Dizziness

The incidence of these side effects is notably lower compared to other anticholinergic agents used for similar indications.

Q & A

Q. What are the primary pharmacological targets of (R)-5-Isopropylcarbonyloxymethyl Tolterodine in treating overactive bladder (OAB)?

  • Methodological Answer : this compound acts as a muscarinic receptor antagonist. Researchers should design in vitro radioligand binding assays using tissues such as guinea pig or human detrusor muscle to quantify receptor affinity. Competitive binding studies with tritiated N-methylscopolamine ([³H]NMS) can determine potency against muscarinic receptors in bladder, salivary glands, and cardiac tissues . Bladder selectivity can be confirmed via in vivo cat models comparing dose-response effects on urinary function versus salivation .

Q. How does the metabolic pathway of this compound differ between CYP2D6 extensive and poor metabolizers?

  • Methodological Answer :
  • Extensive Metabolizers (EM) : The compound is primarily metabolized by CYP2D6 to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). Researchers should use LC-MS/MS to quantify serum concentrations of both parent drug and 5-HMT in EM cohorts .
  • Poor Metabolizers (PM) : Metabolism shifts to CYP3A4-mediated dealkylation, forming N-dealkylated tolterodine. PM studies require genotyping for CYP2D6 polymorphisms and pharmacokinetic modeling to compare metabolite ratios .

Q. What synthetic routes are used to prepare this compound and its deuterated analogs?

  • Methodological Answer :
  • Parent Compound : Chiral resolution techniques (e.g., enantioselective crystallization) are critical for isolating the (R)-enantiomer from racemic mixtures. Intermediate steps include isopropylcarbonyloxymethyl group introduction via esterification .
  • Deuterated Analogs : Isotopic labeling (e.g., deuterium at isopropyl groups) employs deuterated reagents (e.g., D₇-isopropylamine) in reductive amination steps. Purity is validated via ¹H-NMR and isotopic abundance analysis .

Advanced Research Questions

Q. What methodological approaches are recommended for resolving enantiomeric impurities in this compound?

  • Methodological Answer :
  • Chromatography : Use chiral HPLC with a L41 column (5 µm packing) and UV detection at 220 nm. System suitability requires ≥1.4 resolution between (R)- and (S)-enantiomers .
  • Validation : Spiked samples with 1.0% S-enantiomer impurity should meet ≤3% RSD for precision. Quantify impurities via external standardization with USP reference materials .

Q. How can researchers reconcile discrepancies between in vitro receptor binding data and in vivo bladder selectivity of this compound?

  • Methodological Answer :
  • Tissue-Specific Uptake : Perform autoradiography in bladder vs. salivary gland tissues to assess tissue penetration differences.
  • Metabolite Contribution : Co-administer 5-HMT in animal models to evaluate additive effects.
  • Functional Assays : Compare in vitro IC₅₀ values (bladder vs. salivary receptors) with in vivo cystometric parameters (e.g., bladder pressure) .

Q. What analytical techniques are most effective for quantifying this compound and its metabolites in pharmacokinetic studies?

  • Methodological Answer :
  • LC-MS/MS : Use multiple reaction monitoring (MRM) for parent drug (m/z 325→181) and 5-HMT (m/z 311→165). Validate with deuterated internal standards (e.g., d₁₄-labeled analogs) .
  • Sample Preparation : Acidify plasma samples (pH 3.0) to stabilize metabolites. Solid-phase extraction (C18 columns) improves recovery rates .

Key Research Gaps

  • Metabolite Synergy : The combined activity of this compound and 5-HMT in PM populations requires further in vivo pharmacodynamic modeling .
  • Long-Term Safety : No studies compare bladder mucosal toxicity between enantiomers. Histopathological analyses in chronic dosing models are needed .

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